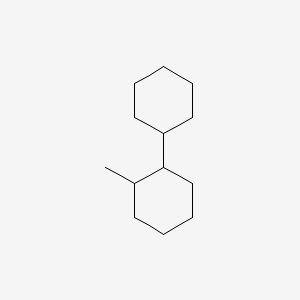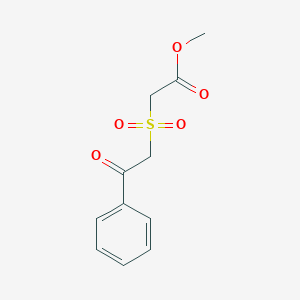
Methyl (2-oxo-2-phenylethanesulfonyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-oxo-2-phenylethanesulfonyl)acetate is an organic compound with the molecular formula C11H12O5S. It is a derivative of acetic acid and contains both a sulfonyl and a phenyl group. This compound is often used in organic synthesis due to its unique chemical properties.
Méthodes De Préparation
Methyl (2-oxo-2-phenylethanesulfonyl)acetate can be synthesized through various methods. One common synthetic route involves the reaction of phenylsulfonyl chloride with methyl acetoacetate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure consistent product quality .
Analyse Des Réactions Chimiques
Methyl (2-oxo-2-phenylethanesulfonyl)acetate undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon . Major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives .
Applications De Recherche Scientifique
Methyl (2-oxo-2-phenylethanesulfonyl)acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Methyl (2-oxo-2-phenylethanesulfonyl)acetate exerts its effects involves the interaction of its sulfonyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds with amino acid residues in proteins, thereby inhibiting enzyme activity or modifying protein function . The molecular targets and pathways involved include various enzymes and signaling pathways that are critical for cellular function .
Comparaison Avec Des Composés Similaires
Methyl (2-oxo-2-phenylethanesulfonyl)acetate can be compared with other similar compounds such as:
Methyl phenylsulfonylacetate: Similar in structure but lacks the oxo group, making it less reactive in certain chemical reactions.
Phenylglyoxal: Contains both an aldehyde and a ketone functional group, making it useful in different types of chemical modifications.
Methyl 2-oxo-2-phenylacetate: Similar in structure but lacks the sulfonyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of sulfonyl and oxo groups, which provide a versatile platform for various chemical transformations and applications .
Propriétés
Numéro CAS |
36615-72-2 |
|---|---|
Formule moléculaire |
C11H12O5S |
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
methyl 2-phenacylsulfonylacetate |
InChI |
InChI=1S/C11H12O5S/c1-16-11(13)8-17(14,15)7-10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
VEVAFMVCTJWMLJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CS(=O)(=O)CC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


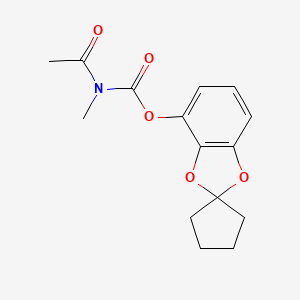
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
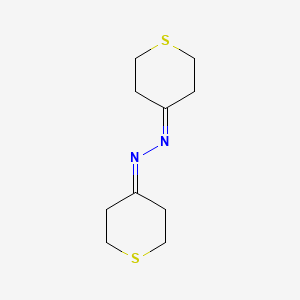
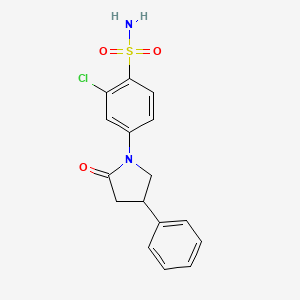
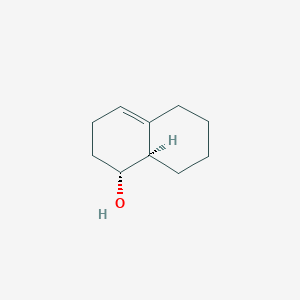
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
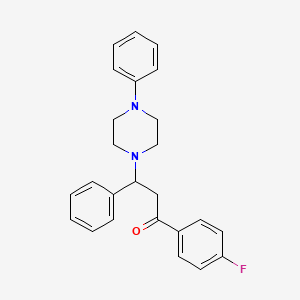
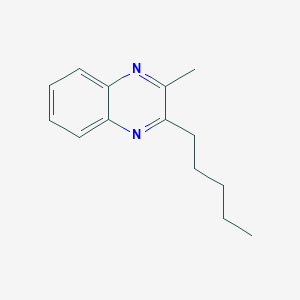
![Thieno[2,3-b]furan](/img/structure/B14668842.png)
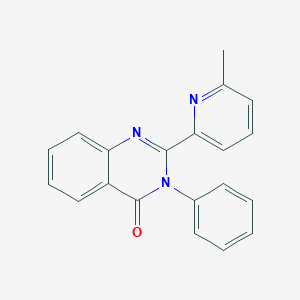
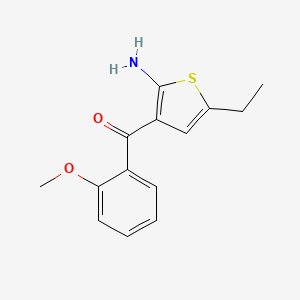
![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)
